molecular formula C13H16N4O2S2 B2862970 (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone CAS No. 2034345-50-9

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone

Cat. No.: B2862970
CAS No.: 2034345-50-9
M. Wt: 324.42
InChI Key: PRMISJHGCRJBIR-UHFFFAOYSA-N
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Description

(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C13H16N4O2S2 and its molecular weight is 324.42. The purity is usually 95%.
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Biological Activity

The compound (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone , also known by its CAS number 2034354-44-2, belongs to the class of triazoles and thiophenes, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S, with a molecular weight of 343.4 g/mol. The structure features a triazole ring and a thiomorpholine moiety, contributing to its biological activity.

Physical Properties

PropertyValue
Molecular FormulaC16H17N5O2S
Molecular Weight343.4 g/mol
CAS Number2034354-44-2

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial properties. The compound has shown significant activity against various bacterial strains and fungi. The triazole ring is believed to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thus exerting antifungal effects.

Anticancer Activity

Research indicates that compounds similar to this triazole derivative exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies on related triazoles have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The triazole ring binds to the active sites of enzymes involved in critical metabolic pathways.
  • Membrane Interaction : The thiophene component may interact with cellular membranes, altering their permeability and affecting cell viability.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various triazole derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential as an alternative treatment option .
  • Anticancer Efficacy : In vitro studies conducted on cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating its role in inducing programmed cell death .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggested that the compound has favorable absorption characteristics and moderate plasma stability, making it a candidate for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityReference
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-triazoleAntifungal
1-(4-pyridinyl)-1H-triazoleAnticancer
1-[2-hydroxyethyl]-1H-triazoleAntimicrobial

Properties

IUPAC Name

[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c18-11(12-2-1-5-21-12)9-17-8-10(14-15-17)13(19)16-3-6-20-7-4-16/h1-2,5,8,11,18H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMISJHGCRJBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN(N=N2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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